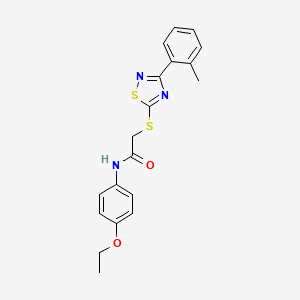

N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group at position 3 and a thioacetamide moiety at position 3. Notably, structural analogs of this compound have demonstrated tautomeric behavior; for instance, amide 3c (a related derivative) exists as a 1:1 tautomeric mixture of imino- and amino-thiazolidinone forms, as confirmed by $ ^1 \text{H NMR} $ analysis . The compound has been isolated from Gnaphalium polycaulon and is associated with antibacterial and anti-inflammatory activities, supporting its traditional medicinal use .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-3-24-15-10-8-14(9-11-15)20-17(23)12-25-19-21-18(22-26-19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLBELIVQBSVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a suitable nucleophile.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the thiadiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been studied for its potential antimicrobial properties . Research indicates that derivatives of thiadiazole compounds often exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Gram-positive bacteria and fungi like Candida albicans and Aspergillus niger .

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives with halogen substitutions on the phenyl ring exhibited increased antibacterial activity. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer models. Thiadiazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Studies

In vitro studies have demonstrated that certain thiadiazole-based compounds can significantly reduce cell viability in various cancer models. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against targeted cancer cells .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in biological processes, leading to therapeutic effects.

Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Disruption of Cellular Functions: It can interfere with cellular functions such as DNA replication, protein synthesis, and cell division, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Core Heterocycle Variations

The compound shares structural similarities with derivatives containing thiadiazole, thiazolidinone, or triazole cores. Key differences lie in substituents and appended functional groups:

- Thiazolidinone derivatives (e.g., compounds 9–13 from ) feature a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl group, with substituents such as 4-chlorobenzylidene or indol-3-ylmethylene. These modifications influence electronic properties and steric bulk .

- Triazole derivatives (e.g., ) replace the thiadiazole with a 1,2,4-triazole ring, often substituted with allyl, phenyl, or fluorophenyl groups, altering binding interactions .

Substituent Effects

- Thioacetamide Linker: The thioether bridge (-S-) in the acetamide side chain is critical for hydrogen bonding and hydrophobic interactions, as seen in sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate, which exhibits enhanced intermolecular interaction energy with enzymes .

Physicochemical Properties

Table 1: Comparison of Physical Properties

Notes: The target compound’s lack of reported yield and melting point highlights gaps in published data compared to well-characterized analogs. Thiazolidinone derivatives generally exhibit higher melting points (>150°C), correlating with crystallinity and stability .

Anticancer Activity

- Thiadiazole derivatives: Compound 7b (IC${50}$ = 1.61 ± 1.92 µg/mL) and 11 (IC${50}$ = 1.98 ± 1.22 µg/mL) from show potent activity against HepG-2 cells, attributed to the 4-methyl-2-phenylthiazole and hydrazonoyl chloride moieties .

- Triazole-Thiadiazole hybrids : The sodium salt derivative in outperforms reference compounds in enzyme interaction energy, suggesting enhanced target binding .

Antibacterial and Anti-Inflammatory Activity

The target compound’s isolation from Gnaphalium polycaulon implies bioactivity, though specific data are unreported. Structural analogs with nitro-furyl (e.g., compound 12 in ) or pyridinyl groups () often exhibit broad-spectrum antimicrobial effects .

Biological Activity

N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in anticancer and antimicrobial therapies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its distinct pharmacological profile. The presence of both ethoxy and o-tolyl groups enhances its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects.

- Receptor Interaction : The compound could interact with cell surface receptors, modulating signaling pathways.

- Disruption of Cellular Functions : It may interfere with DNA replication and protein synthesis, contributing to its anticancer and antimicrobial effects.

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance:

- A study indicated that certain thiadiazole derivatives inhibited the growth of human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers .

- Specifically, a related compound demonstrated an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating potent anticancer activity .

Case Studies

- Cytotoxicity Evaluation :

-

Structure-Activity Relationship (SAR) :

- The SAR studies indicated that modifications in the substituents on the thiadiazole ring could enhance or diminish cytotoxic activity. For example, compounds with specific aromatic substitutions showed improved efficacy against breast and colon cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential:

- Antibacterial Properties :

- Fungal Inhibition :

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

| Compound Name | Activity Type | Target Organisms | IC50/EC50 Values |

|---|---|---|---|

| This compound | Anticancer | SK-MEL-2 | 4.27 µg/mL |

| Thiadiazole derivative A | Antibacterial | Xanthomonas spp. | 22 μg/mL |

| Thiadiazole derivative B | Antifungal | Various fungi | Lower than carbendazim |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.